11,20-Dihydroxyferruginol

Descripción

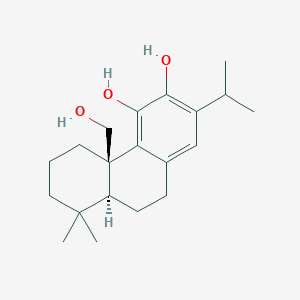

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H30O3 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(4bR,8aS)-4b-(hydroxymethyl)-8,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-diol |

InChI |

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-15-19(3,4)8-5-9-20(15,11-21)16(13)18(23)17(14)22/h10,12,15,21-23H,5-9,11H2,1-4H3/t15-,20+/m0/s1 |

Clave InChI |

ZBPGOZPDUZTLRB-MGPUTAFESA-N |

SMILES isomérico |

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O)O |

SMILES canónico |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O)O |

Origen del producto |

United States |

Phytochemistry and Natural Occurrence of 11,20 Dihydroxyferruginol

Botanical Sources and Distribution of 11,20-Dihydroxyferruginol

The occurrence of this compound is predominantly documented within various species of the Salvia genus.

Salvia miltiorrhiza, a traditional Chinese medicinal herb also known as Danshen, is a notable source of this compound. cjnmcpu.comfrontiersin.org Within the plant, the compound is considered a key intermediate in the biosynthesis of tanshinones, which are the main lipophilic active components of Danshen. frontiersin.orgnih.gov Studies combining metabolomics and mass spectrometry imaging have revealed the specific tissue distribution of this compound. In S. miltiorrhiza, this compound is specifically localized in the periderm (the outer protective tissue) of the roots. nih.govrsc.org However, its concentration in S. miltiorrhiza is found to be much lower compared to its presence in Salvia grandifolia. nih.govrsc.org It is part of a bifurcating biosynthetic pathway where it, along with 11,20-dihydroxy sugiol, is formed from the precursor ferruginol (B158077) through sequential enzymatic oxidations. frontiersin.orgnih.govexpasy.org

Salvia grandifolia is another significant botanical source, containing substantially more this compound in its roots than S. miltiorrhiza. nih.gov Unlike the specific localization in S. miltiorrhiza, this phenolic abietane-type tricyclic diterpenoid is widely distributed throughout the roots of S. grandifolia, being found in the periderm, phloem, and xylem. nih.govoup.comnih.govdntb.gov.uaoup.com Along with compounds like 11-hydroxy-sugiol (B15129360) and 11,20-dihydroxy-sugiol, it is considered a precursor for tanshinone synthesis. nih.gov

Beyond the two prominent species mentioned above, this compound has been identified in other members of the Salvia genus.

Salvia canariensis : This species, known as the Canary Island sage, has been shown to contain this compound. wiley.com

Salvia mellifera : Also known as black sage, this species has been reported to contain this compound in its aerial parts. ebi.ac.uk

Salvia officinalis : In common sage, this compound has been detected at low levels, primarily at the edges of the leaves, where it acts as a precursor to carnosic acid and its derivatives. frontiersin.org

Table 1: Botanical Sources and Distribution of this compound

| Botanical Source | Plant Part / Tissue | Relative Abundance | Citations |

| Salvia miltiorrhiza | Root Periderm | Lower concentration | nih.govrsc.org |

| Salvia grandifolia | Root (Periderm, Phloem, Xylem) | Significantly abundant | nih.govoup.comnih.govdntb.gov.uaoup.com |

| Salvia canariensis | Not specified | Present | wiley.com |

| Salvia mellifera | Aerial Parts | Present | ebi.ac.uk |

| Salvia officinalis | Leaf Edges | Low content | frontiersin.org |

Methodologies for the Isolation of this compound from Plant Matrices

The isolation of this compound from plant material involves standard phytochemical techniques, including extraction, fractionation, and chromatography. wiley.comnih.gov

The initial step in isolating this compound involves creating a crude extract from the plant material. mdpi.com Maceration using ethanol (B145695) is a common method to produce this initial extract. mdpi.comresearchgate.net

Following extraction, the crude extract undergoes fractionation to separate components based on their polarity. nih.gov A typical method is liquid-liquid partition, where the extract is sequentially partitioned using solvents of increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297). mdpi.comresearchgate.net This process enriches the resulting fractions with compounds of a specific polarity range. mdpi.com For instance, in studies on S. canariensis, an ethanolic extract was subjected to liquid-liquid partitioning to yield hexane and ethyl acetate fractions, with the active components showing medium to low polarity. mdpi.comresearchgate.net

After initial fractionation, further purification is required to isolate the pure compound. This is achieved through various chromatographic methods. nih.gov

Size-Exclusion Chromatography : Sub-fractions obtained from the initial separation can be subjected to chromatography on Sephadex LH-20. wiley.com In the isolation of this compound from Salvia canariensis, a mobile phase of hexane-chloroform-methanol was used with a Sephadex LH-20 column to yield the pure compound. wiley.com

Silica (B1680970) Gel Chromatography : Column chromatography using silica gel is another standard technique, where compounds are separated based on their affinity for the stationary phase and the polarity of the mobile phase. mdpi.com

For analytical purposes, such as quantifying the compound in a culture broth, a simple extraction with a solvent like ethyl acetate followed by analysis using high-performance liquid chromatography (UPLC) is employed. nih.gov

Elucidation of Biosynthetic Pathways and Enzymatic Catalysis of 11,20 Dihydroxyferruginol

Upstream Precursors and Initial Enzymatic Conversions Leading to Ferruginol (B158077)

The journey to 11,20-dihydroxyferruginol begins with the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), which is the common starting point for the biosynthesis of all diterpenoids. mdpi.com The formation of the characteristic tricyclic abietane (B96969) carbon skeleton is a critical two-step cyclization process catalyzed by a pair of diterpene synthases.

Cyclization of GGPP: The biosynthesis is initiated by the cyclization of GGPP, which is mediated sequentially by two distinct enzymes: a Class II diterpene cyclase, copalyl diphosphate synthase (CPS), and a Class I diterpene synthase, kaurene synthase-like (KSL). nih.gov In S. miltiorrhiza, these enzymes are specifically designated as SmCPS1 and SmKSL1. nih.gov Together, they catalyze the formation of the pivotal abietane intermediate, miltiradiene (B1257523). mdpi.comnih.gov

Formation of Ferruginol: Miltiradiene then undergoes extensive oxidation to form the aromatic compound ferruginol. mdpi.com This crucial transformation is catalyzed by a specific cytochrome P450 enzyme, CYP76AH1. mdpi.comnih.gov The reaction is a unique four-electron oxidation cascade that involves both the aromatization of one of the rings and the introduction of a hydroxyl group at the C-12 position of the abietane skeleton. nih.gov Ferruginol serves as a key branch-point intermediate, directing metabolic flow towards the production of various oxygenated diterpenoids. nih.gov

Table 1: Key Enzymes and Reactions in the Formation of Ferruginol

| Enzyme | Substrate | Product | Reaction Type |

| Copalyl Diphosphate Synthase (SmCPS1) | (E,E,E)-Geranylgeranyl Diphosphate (GGPP) | Copalyl Diphosphate (CPP) | Cyclization (Class II) |

| Kaurene Synthase-Like (SmKSL1) | Copalyl Diphosphate (CPP) | Miltiradiene | Cyclization (Class I) |

| Cytochrome P450 (CYP76AH1) | Miltiradiene | Ferruginol | Oxidation/Aromatization |

Role of Cytochrome P450 Monooxygenases in Hydroxylation Steps

Following the formation of ferruginol, a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs), further functionalize the molecule. These enzymes are heme-containing proteins that play a central role in the oxidative metabolism of a vast array of compounds. nih.govnih.gov In the biosynthesis of this compound, two sequential CYPs, CYP76AH3 and CYP76AK1, are of primary importance. nih.gov

The first of these sequential hydroxylation steps is catalyzed by CYP76AH3. This enzyme exhibits catalytic promiscuity, meaning it can oxidize its substrate, ferruginol, at more than one position. nih.govnih.gov Biochemical studies have demonstrated that CYP76AH3 hydroxylates ferruginol at two different carbon centers, C-11 and C-7. nih.gov This dual activity leads to the production of two key intermediates: 11-hydroxyferruginol and sugiol, which can be further processed to 11-hydroxysugiol. nih.govresearchgate.net The ability of CYP76AH3 to generate multiple products from a single substrate is a critical factor in creating the branched nature of the downstream pathway. nih.gov

The subsequent and final step in the formation of this compound is mediated by the enzyme CYP76AK1. This enzyme acts on the products generated by CYP76AH3. Specifically, CYP76AK1 catalyzes the hydroxylation at the C-20 methyl group of 11-hydroxyferruginol to produce the titular compound, this compound. nih.govnih.gov This enzyme also demonstrates substrate promiscuity, as it can hydroxylate the C-20 position of 11-hydroxysugiol to yield 11,20-dihydroxysugiol, further contributing to the pathway's complexity. nih.govnih.gov The functional diversity among CYP76AK subfamily members is significant; for instance, while CYP76AK1 from S. miltiorrhiza only performs this C-20 hydroxylation, other homologs like CYP76AK8 can further oxidize this position to a carboxyl group to form carnosic acid. nih.gov

The catalytic and substrate promiscuity exhibited by both CYP76AH3 and CYP76AK1 is a defining feature of this biosynthetic route, leading to a bifurcating, or branched, pathway model rather than a simple linear sequence. nih.gov

CYP76AH3 Promiscuity: Initiates the bifurcation by converting ferruginol into two different streams: one leading to 11-hydroxyferruginol and the other to 11-hydroxysugiol. nih.gov

CYP76AK1 Promiscuity: Propagates the bifurcation by accepting both 11-hydroxyferruginol and 11-hydroxysugiol as substrates, hydroxylating each at the C-20 position. nih.gov

This enzymatic behavior results in a complex metabolic network where multiple intermediates and products are generated simultaneously. nih.gov Such bifurcations are a common strategy in plant secondary metabolism to generate a diverse array of chemical compounds from a limited number of precursor molecules and core enzymes.

Table 2: Cytochrome P450 Enzymes in the Hydroxylation of Ferruginol

| Enzyme | Substrate(s) | Product(s) | Key Function |

| CYP76AH3 | Ferruginol | 11-hydroxyferruginol, 11-hydroxysugiol | C-11 and C-7 hydroxylation; initiates pathway bifurcation nih.govnih.gov |

| CYP76AK1 | 11-hydroxyferruginol, 11-hydroxysugiol | This compound, 11,20-dihydroxysugiol | C-20 hydroxylation of multiple substrates nih.govnih.gov |

Downstream Metabolic Fates and Conversions of this compound

This compound is not an end product but rather a pivotal intermediate that stands at the gateway to the biosynthesis of the pharmacologically important tanshinones. researchgate.net Its formation represents the commitment of the metabolic pathway towards producing these complex norditerpenoid naphthoquinones.

The conversion of this compound into the various tanshinones, such as cryptotanshinone and tanshinone IIA, involves a series of subsequent oxidative transformations. mdpi.comnih.gov These downstream modifications are complex and involve further reactions catalyzed by additional P450s, dehydrogenases, and other modifying enzymes. mdpi.commdpi.com The catalytic versatility of P450 enzymes continues to play a role in generating the characteristic o-quinone or p-quinone moiety of the tanshinone scaffold. researchgate.net While the complete enzymatic sequence from this compound to the final tanshinone products is still under active investigation, its role as a direct precursor has been firmly established through biochemical and genetic studies. nih.govresearchgate.net The elucidation of these final steps is a key goal in understanding the complete biosynthesis of this important class of natural products.

Hypothetical and Undetermined Oxidation-Reduction Steps

The biosynthesis of this compound is a multi-step process involving a series of oxidation-reduction reactions that modify a core abietane diterpenoid skeleton. The immediate precursor, ferruginol, undergoes hydroxylation at the C-11 position to form 11-hydroxyferruginol, a reaction catalyzed by enzymes such as CYP76AH3 in Salvia miltiorrhiza. The subsequent and crucial oxidation step is the hydroxylation at the C-20 methyl group of 11-hydroxyferruginol to yield this compound.

Research has identified that specific cytochrome P450 enzymes from the CYP76AK subfamily are responsible for this C-20 oxidation. For instance, CYP76AK1 from S. miltiorrhiza has been shown to exclusively perform this hydroxylation step. nih.gov However, the precise regulatory mechanisms that halt the oxidation at this dihydroxy stage in certain Salvia species remain an area of active investigation. This is particularly intriguing as other members of the same enzyme subfamily, such as CYP76AK6, CYP76AK7, and CYP76AK8, catalyze further oxidation of the C-20 position to produce a carboxyl group, leading to the formation of carnosic acid. nih.gov

The factors determining whether the enzymatic reaction stops at the alcohol (this compound) or proceeds to the carboxylic acid (carnosic acid) are not fully understood. It is hypothesized that subtle differences in the active sites of these CYP76AK orthologs across different Salvia species dictate the extent of the oxidation.

Furthermore, some studies propose the involvement of other enzyme families. For example, comparative transcriptomics between S. abrotanoides and S. yangii suggest that a member of the CYP71D family, CYP71D754, might catalyze the formation of this compound in these species, potentially indicating a redundant or alternative pathway. nih.gov The exact substrate specificity and catalytic mechanism of such enzymes in the context of this compound biosynthesis are yet to be empirically determined. These unresolved questions highlight the existing gaps in our complete understanding of the final oxidative steps leading to this compound.

Transcriptomic and Proteomic Analyses of Biosynthetic Genes and Enzymes

The identification of genes and enzymes involved in the this compound pathway has been significantly advanced by transcriptomic and proteomic studies in various Salvia species. These high-throughput analyses allow for the large-scale identification of candidate genes and proteins that are correlated with the production of abietane-type diterpenoids.

Transcriptomic profiling of Salvia species, such as S. miltiorrhiza, S. apiana, and others, has led to the identification of numerous unigenes predicted to be involved in the biosynthesis of these compounds. nih.govresearchgate.net Comparative analyses of transcriptomes from different plant tissues (e.g., roots vs. leaves) have revealed differentially expressed genes, including those encoding cytochrome P450 monooxygenases (CYPs), dehydrogenases, and reductases, which are prime candidates for catalyzing the various oxidation steps. nih.gov For instance, studies have consistently shown high transcript levels of CYP76AK family members in tissues known to accumulate these diterpenoids. nih.gov

Proteomic analyses have complemented these findings by identifying the actual enzymes present in the plant. Differential label-free quantitative proteomics on S. miltiorrhiza hairy roots, for example, identified 2,650 proteins, with a significant number of upregulated proteins falling into metabolism-related functional categories. researchgate.netnih.gov Among these, isoprenoid metabolism enzymes and various cytochromes P450 showed abundance profiles that correlated with the accumulation of related diterpenoids like tanshinones. researchgate.netnih.gov These studies provide a valuable list of candidate enzymes that may be involved in the specific biosynthetic steps leading to this compound.

The following table summarizes key candidate gene families and enzymes identified through these "-omics" approaches that are putatively involved in the biosynthesis of this compound and related abietane diterpenoids.

| Gene/Enzyme Family | Proposed Function in Pathway | Supporting Evidence | Relevant Salvia Species |

| CYP76AH | C-11 Hydroxylation of Ferruginol | Functional characterization, Transcriptomics | S. miltiorrhiza, S. apiana, S. rosmarinus |

| CYP76AK | C-20 Hydroxylation of 11-hydroxyferruginol | Functional characterization, Transcriptomics | S. miltiorrhiza, S. officinalis, S. pachyphylla |

| CYP71D | Putative C-20 Hydroxylation | Comparative Transcriptomics | S. abrotanoides, S. yangii |

| Dehydrogenases/Reductases | General Oxidation/Reduction Steps | Transcriptomics | S. miltiorrhiza |

This table is generated based on data from multiple transcriptomic and proteomic studies.

Comparative Biosynthetic Pathway Analysis Across Salvia Species

The remarkable chemical diversity of abietane-type diterpenoids across the Salvia genus is a direct result of the evolutionary divergence of their biosynthetic pathways. Comparative analyses of these pathways have revealed that the functional evolution of key enzyme families, particularly the CYP76AK subfamily, is a primary driver of this diversity. nih.gov

A large-scale metabolic and phylogenetic analysis of 71 Salvia species demonstrated that variations in the oxidation of the terpenoid skeleton at the C-20 position are central to the chemodiversity observed. nih.gov This is precisely the step that differentiates the biosynthesis of this compound from that of carnosic acid. The study revealed three distinct catalytic properties among CYP76AK enzymes:

Hydroxylation only: Enzymes like SmCYP76AK1, SpCYP76AK22, and ScCYP76AK18 exhibit only hydroxylation activity at C-20 of 11-hydroxyferruginol, leading to the production of this compound. nih.gov

Further oxidation to carboxylic acid: Enzymes such as CYP76AK6, CYP76AK7, and CYP76AK8 possess the ability to perform subsequent oxidations, converting the C-20 alcohol to a carboxylic acid, thereby producing carnosic acid. nih.gov

Loss of function: Some CYP76AK orthologs, like SmCYP76AK3 and 5, showed no catalytic activity towards 11-hydroxyferruginol. nih.gov

This functional divergence appears to be lineage-specific. For example, species in certain clades of the Salvia genus may predominantly possess CYP76AKs that only hydroxylate, leading to the accumulation of compounds like this compound and its derivatives. In contrast, species in other clades, such as those that produce carnosic acid in their leaves, have evolved CYP76AKs with full oxidative capabilities. nih.gov

Phylogenetic analyses of the CYP76AH and CYP76AK gene families across various Salvia species further support this evolutionary narrative. nih.govmdpi.compreprints.org The catalytic efficiency and product specificity of these enzymes vary significantly between species, contributing to the unique diterpenoid profile of each plant. mdpi.compreprints.org This comparative approach not only helps to elucidate the biosynthetic pathway of specific compounds like this compound but also provides a framework for understanding the molecular basis of chemical evolution in plants.

The following table provides a comparative overview of C-20 oxidation in different Salvia species.

| Salvia Species | Key CYP76AK Enzyme(s) | Primary C-20 Oxidation Product | Reference Compound |

| S. miltiorrhiza | SmCYP76AK1 | C-20 Alcohol | This compound |

| S. officinalis | SoCYP76AK6 | C-20 Carboxylic Acid | Carnosic Acid |

| S. rosmarinus | SrCYP76AK8 | C-20 Carboxylic Acid | Carnosic Acid |

| S. pachyphylla | SpCYP76AK22 | C-20 Alcohol | This compound derivative |

This table illustrates the functional divergence of CYP76AK enzymes and their end products across different Salvia species.

Chemical Synthesis and Derivatization Strategies for 11,20 Dihydroxyferruginol

Semi-synthesis of 11,20-Dihydroxyferruginol from Natural Precursors (e.g., Carnosic Acid, Ferruginol)

Semi-synthetic methods, which start from abundant natural precursors, represent a more direct route to this compound. The compound is a known biosynthetic intermediate in plants like Salvia miltiorrhiza (Danshen) and Rosmarinus officinalis (Rosemary). nih.govresearchgate.netnih.gov Ferruginol (B158077), another naturally occurring abietane (B96969) diterpenoid, is the direct precursor. researchgate.netnih.gov

The conversion of ferruginol to this compound is a two-step enzymatic process mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.govdp.tech

Step 1: C-11 Hydroxylation: The enzyme CYP76AH3 first oxidizes ferruginol at the C-11 position to produce 11-hydroxyferruginol. nih.govnih.gov

Step 2: C-20 Hydroxylation: Subsequently, the enzyme CYP76AK1 hydroxylates the C-20 methyl group of 11-hydroxyferruginol to yield the final product, this compound. nih.govnih.govnih.gov

This biosynthetic pathway has been successfully reconstituted in engineered yeast (Saccharomyces cerevisiae). researchgate.netcolab.ws By introducing the genes for the relevant P450 enzymes into yeast, a microbial cell factory can be created that performs this transformation, offering a scalable and sustainable production method. researchgate.netcolab.ws Research has focused on optimizing this yeast system by engineering the endoplasmic reticulum and enhancing cofactor supply (NADPH and heme) to improve the catalytic efficiency of the P450 enzymes, leading to significantly increased yields of this compound. colab.wswindows.net

While carnosic acid is a downstream product of this compound, the reverse reaction is not a typical synthetic route. The conversion of 11-hydroxyferruginol to carnosic acid involves three sequential oxidation steps at the C-20 position, catalyzed by enzymes like CYP76AK6, CYP76AK7, or CYP76AK8. researchgate.netnih.gov this compound is the first intermediate in this three-step oxidation.

Table 2: Key Enzymes in the Semi-synthesis of this compound

| Enzyme | Precursor Substrate | Product | Organism of Origin |

|---|---|---|---|

| CYP76AH3 | Ferruginol | 11-Hydroxyferruginol | Salvia miltiorrhiza nih.govnih.gov |

| CYP76AK1 | 11-Hydroxyferruginol | this compound | Salvia miltiorrhiza nih.govnih.govnih.gov |

Synthetic Routes to Analogues and Derivatives of this compound

The creation of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and for developing new research tools.

Regioselective functionalization allows for the precise modification of the this compound core structure. This can be achieved through both chemical and biological methods.

Chemically, reactions such as regioselective Friedel-Crafts acylation on the aromatic ring of related podocarpatriene structures have been used to introduce functionality at specific positions, which can then be further modified. rsc.orgresearchgate.net Stereoselective dihydroxylation reactions are employed to install hydroxyl groups on the A-ring with specific spatial orientations. rsc.orgresearchgate.net

Biologically, the promiscuity of certain cytochrome P450 enzymes offers a powerful tool for regioselective functionalization. For example, CYP76AH3 is known to oxidize ferruginol at different carbon centers. researchgate.netnih.gov Different members of the CYP76AK enzyme family exhibit varied catalytic activities, with some performing single hydroxylations while others catalyze full oxidation to a carboxylic acid at the C-20 position. nih.gov By selecting specific enzymes, it is possible to control the degree of oxidation and generate a variety of derivatives. nih.gov For example, different CYP76AK enzymes can produce not only the 20-hydroxy product (this compound) but also the corresponding 20-keto derivatives from related substrates. nih.gov

The design and synthesis of modified structures of this compound and related abietanes are driven by specific research goals. One major application is in the field of medicinal chemistry, where synthetic derivatives of aromatic abietane diterpenoids are created to obtain new potential chemotherapeutic agents. researchgate.net

Another key application is in the elucidation of complex biosynthetic pathways and the structural characterization of novel natural products. By engineering yeast to express different combinations of biosynthetic enzymes, novel oxygenated diterpenoids can be produced. researchgate.netdp.tech The synthesis of various isomers, such as different C-2/C-3 syn-isomers of related diterpenoids, allows for detailed NMR spectroscopic analysis, which is essential for correctly assigning the structure of newly isolated natural products. rsc.orgresearchgate.net This approach has been instrumental in revising the previously proposed structures of some natural products. rsc.orgresearchgate.net The creation of these analogues provides authentic standards and expands the chemical space available for biological screening and other research applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 11,20-Dihydroxy sugiol |

| 11-Hydroxyferruginol |

| 11-Hydroxysugiol |

| 2,3-Dihydroxyferruginol |

| Abietatriene |

| Carnosic Acid |

| Carnosol (B190744) |

| Ferruginol |

| Miltiradiene (B1257523) |

| Nagiol |

| Pisiferic Acid |

| Podocarpatriene-3-ol |

| Sugiol |

Biotechnological Production of 11,20 Dihydroxyferruginol Through Metabolic Engineering

Engineering Microbial Host Organisms for Heterologous Production

The creation of microbial cell factories is a cornerstone of modern biotechnology for producing valuable natural products. nih.govfrontiersin.org This involves introducing the genetic pathways for a desired compound into a host organism that can be easily cultured and genetically manipulated.

Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely utilized chassis organism for the heterologous production of terpenoids, including 11,20-dihydroxyferruginol. nih.govnih.govfrontiersin.org Its advantages include a well-characterized genetic background, a robust nature for industrial fermentation, and the necessary cellular machinery, such as the endoplasmic reticulum, for expressing complex enzymes like cytochrome P450s which are often challenging to express in prokaryotic systems. frontiersin.orgfrontiersin.orgoup.com

Researchers have successfully engineered S. cerevisiae to produce this compound by introducing the biosynthetic pathway. nih.govresearchgate.netnih.gov This typically involves expressing genes from the source plant, Salvia miltiorrhiza, that encode the enzymes responsible for converting the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to this compound. nih.govnih.gov The biosynthesis involves the conversion of GGPP to miltiradiene (B1257523), which is then hydroxylated by cytochrome P450 enzymes at specific carbon positions to yield the final product. nih.govnih.gov Through extensive genetic edits, including the optimization of the expression of these biosynthetic genes, significant yields of this compound, reaching up to 67.69 ± 1.33 mg/L in shake flasks, have been achieved. nih.govresearchgate.net

Table 1: Key Genes and Strategies in Engineered S. cerevisiae for this compound Production

| Gene/Strategy | Function | Impact on Production | Reference |

| SmCPS/SmKSL | Miltiradiene synthesis from GGPP | Establishes the core diterpene skeleton. | frontiersin.org |

| CYP76AH3 & CYP76AK1 | Sequential hydroxylation of ferruginol (B158077) (a miltiradiene derivative) to form this compound. | Catalyzes the final steps in the formation of the target compound. | nih.gov |

| tHMG1 overexpression | Increases flux through the mevalonate (B85504) (MVA) pathway. | Enhances the supply of isoprenoid precursors. | researchgate.net |

| ERG9 downregulation | Reduces the flow of farnesyl pyrophosphate (FPP) towards sterol biosynthesis. | Channels metabolic flux towards diterpenoid production. | researchgate.net |

| Genetic Edits (24 total) | Comprehensive optimization of the host's metabolic network. | Achieved a 42.1-fold enhancement in yield. | nih.govresearchgate.net |

While S. cerevisiae is a primary choice, other microbial systems also hold potential for producing diterpenoids. Escherichia coli has been engineered for the production of various terpenoid precursors, though expressing membrane-bound plant P450s can be a challenge. frontiersin.org Other yeast species like Yarrowia lipolytica and Pichia pastoris have also been successfully used for expressing P450s and producing other complex natural products, suggesting their potential applicability for this compound synthesis. wiley.com

Strategies for Enhancing Precursor Supply (e.g., GGPP, Miltiradiene)

A critical factor in achieving high yields of the target compound is ensuring an adequate supply of its precursors, namely GGPP and miltiradiene. nih.govresearchgate.net Metabolic engineering strategies focus on optimizing the upstream pathways to channel more carbon flux towards these intermediates.

Key approaches include:

Overexpression of MVA pathway genes : The mevalonate (MVA) pathway is the source of the basic five-carbon isoprenoid building blocks. Overexpressing key enzymes in this pathway, such as a truncated version of HMG-CoA reductase (tHMG1), can significantly boost the production of these precursors. researchgate.net

Fusion Proteins : Creating fusion proteins of key enzymes can enhance metabolic channeling. For instance, fusing farnesyl pyrophosphate (FPP) synthase (ERG20) with GGPP synthase (BTS1) has been shown to increase the production of GGPP and subsequently miltiradiene. researchgate.netacs.org

Downregulation of Competing Pathways : The metabolic flux can be redirected towards diterpenoid synthesis by reducing the activity of competing pathways. A common strategy is to downregulate the expression of the ERG9 gene, which encodes squalene (B77637) synthase, an enzyme that diverts FPP towards sterol biosynthesis. researchgate.net

Enhancing Acetyl-CoA and NADPH Supply : Increasing the availability of acetyl-CoA, the initial building block of the MVA pathway, and the redox cofactor NADPH, which is crucial for the pathway's reactions, can further improve precursor supply. acs.org

By implementing these strategies, researchers have achieved significant increases in miltiradiene titers, with some engineered yeast strains producing several grams per liter. acs.orgacs.org

Optimization of Cytochrome P450 Activity and Co-factor Availability

Cytochrome P450 monooxygenases (P450s) are essential for the hydroxylation steps that convert miltiradiene derivatives into this compound. nih.govnih.govnih.gov However, the heterologous expression of these plant enzymes in microbial hosts often results in low activity. wiley.comresearchgate.net Therefore, optimizing P450 function is a crucial aspect of metabolic engineering.

Eukaryotic P450s require redox partners, specifically cytochrome P450 reductases (CPRs), to transfer electrons from NADPH for their catalytic activity. wiley.comresearchgate.net While yeast has its own endogenous CPR, it may not be sufficient to support high levels of heterologous P450 activity. wiley.com Co-expressing a compatible CPR, often from the same plant source as the P450, can significantly enhance the catalytic efficiency. wiley.comnih.gov For instance, co-expression of a Taxus CPR with Taxus P450s involved in Taxol biosynthesis led to enhanced hydroxylase activity in yeast. nih.gov Similarly, the co-expression of redox partner genes is a key strategy in optimizing the production of this compound. nih.govresearchgate.net

The catalytic cycle of P450 enzymes is dependent on the availability of the reducing equivalent NADPH. wiley.comnih.gov When P450s are overexpressed, the cellular demand for NADPH can increase, potentially becoming a limiting factor. portlandpress.com Therefore, engineering the host's metabolism to enhance the supply of NADPH is a common strategy. nih.govresearchgate.net This can be achieved by:

Overexpressing genes in the pentose (B10789219) phosphate (B84403) pathway (PPP) : The PPP is a major source of NADPH in the cell. nih.gov

Introducing heterologous NADPH-generating enzymes : For example, expressing an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase can create an alternative route for NADPH regeneration. mdpi.com

Overexpressing endogenous enzymes : Enhancing the expression of native enzymes like NADH kinase (POS5) can increase the conversion of NADH to NADPH, thereby boosting the NADPH pool available for P450s. frontiersin.org

By systematically optimizing the microbial host, precursor supply, and the function of key enzymes like P450s, metabolic engineering provides a powerful platform for the sustainable and high-level production of this compound. nih.govresearchgate.net

Strengthening Heme Biosynthesis Pathways

Heme is a crucial cofactor for cytochrome P450 (P450) enzymes, which are vital for the biosynthesis of many natural products, including this compound. nih.gov Enhancing the intracellular supply of heme can, therefore, improve the activity of these enzymes and boost product yield. nih.gov

One key strategy involves the overexpression of rate-limiting enzymes in the endogenous heme biosynthetic pathway. nih.gov For instance, in S. cerevisiae, overexpressing the HEM13 gene, which is a rate-limiting step, has been shown to increase the production of this compound. nih.gov Another approach is to reduce the degradation of heme by deleting genes like HMX1, which is involved in heme catabolism. nih.govoup.com Furthermore, knocking out genes that divert heme precursors to other pathways, such as SHM1 (encoding mitochondrial serine hydroxymethyltransferase), can also contribute to a larger heme pool available for P450s. nih.gov

Research has demonstrated the effectiveness of these modifications. In one study, the overexpression of HEM13 in an engineered S. cerevisiae strain led to a notable increase in this compound production. nih.gov

| Genetic Modification | Effect on this compound Production | Reference |

| Overexpression of HEM13 | Slight enhancement | nih.gov |

| Deletion of HMX1 | Redirects excess iron towards heme synthesis | oup.com |

| Deletion of SHM1 | Aims to increase the availability of heme precursors | nih.gov |

Engineering Cellular Microenvironments for Improved Production

Optimizing the cellular environment where biosynthetic reactions occur is another critical aspect of metabolic engineering. nih.gov This involves modifying specific organelles and regulatory networks to better support the production of this compound. nih.gov

The endoplasmic reticulum (ER) is the primary site for the activity of many P450 enzymes in eukaryotic cells. scienceopen.comnih.govacs.org These enzymes are anchored to the ER membrane, where they carry out their catalytic functions. pnas.orgnih.gov Expanding the ER provides more surface area to accommodate a higher number of P450 enzymes, which can alleviate potential bottlenecks in the biosynthetic pathway. nih.gov

ER expansion can be induced by the unfolded protein response (UPR), which is activated by ER stress. scienceopen.com In the context of producing this compound, engineering the ER has been shown to be a successful strategy to improve the catalytic environment for P450s, leading to increased product titers. nih.gov

Iron is an essential element for cellular processes and a key component of the heme cofactor required by P450 enzymes. nih.govcaister.comnih.gov Therefore, regulating iron uptake is crucial for maintaining optimal P450 activity and, consequently, for the production of this compound. nih.gov

Bacteria and other microorganisms have sophisticated systems for regulating iron homeostasis, often mediated by the ferric uptake regulator (Fur) protein. nih.govtandfonline.compnas.org This protein senses intracellular iron levels and controls the expression of genes involved in iron transport. tandfonline.com In engineered yeast strains, fine-tuning the iron uptake system can ensure a sufficient supply of iron for heme synthesis without reaching toxic levels. nih.gov This optimization of the iron-sulfur cluster biosynthetic pathway is a key strategy for improving the production of this compound. nih.gov

Modular Pathway Engineering and Yield Optimization

In the context of this compound production, the biosynthetic pathway can be broken down into modules such as the precursor supply module and the final product formation module. researchgate.net By systematically optimizing the expression of genes within each module, for example, through promoter engineering, it is possible to balance the metabolic flux and avoid the accumulation of inhibitory intermediates. nih.gov This targeted optimization has led to significant increases in the final titer of this compound. researchgate.net One study reported a 42.1-fold enhancement in yield through 24 effective genetic edits in S. cerevisiae. nih.gov The final optimized strain was able to produce up to 67.69 ± 1.33 mg/L of this compound in shake flask experiments. nih.govresearchgate.net

Fermentation Process Development for Large-Scale Production

Translating the success of laboratory-scale production to an industrial scale requires the development of a robust fermentation process. evologic.atculturebiosciences.com This involves a multi-step process that begins at the lab scale (1-2 liters) to test strains and basic parameters, moves to the bench scale (5-50 liters) for further optimization, and then to a pilot scale (100-1,000 liters) to validate the process for commercial viability before reaching industrial scale (>1,000 liters). evologic.at

Key aspects of fermentation process development include optimizing the culture medium, feeding strategies, and physical parameters such as temperature, pH, and aeration. evologic.at For a compound like this compound, which is produced intracellularly in an engineered microbial host, the process must be designed to maximize cell density and maintain high productivity over an extended period. brain-biotech.com The development process aims to create an economically viable and scalable method for producing the target compound. culturebiosciences.com

| Fermentation Scale | Typical Volume | Primary Goal |

| Lab Scale | 1–2 Liters | Test strains, media, and basic process parameters. |

| Bench Scale | 5–50 Liters | Further optimization of production. |

| Pilot Scale | 100–1,000 Liters | Validate the feasibility of the process for commercial production. |

| Industrial Scale | >1,000 Liters | Optimize for large-scale volumes, cost efficiency, and stability. |

Biological Activities and Mechanistic Investigations of 11,20 Dihydroxyferruginol Preclinical, in Vitro, and Animal Models

Direct Enzymatic Inhibition Studies of 11,20-Dihydroxyferruginol

Recent preclinical research has identified this compound as an inhibitor of MurA, an essential enzyme in the bacterial peptidoglycan biosynthesis pathway. researchgate.netnih.gov The MurA enzyme catalyzes the initial, committed step in the cytoplasmic synthesis of the bacterial cell wall, making it a validated target for the discovery of new antibiotics. researchgate.netnih.gov

In vitro studies have demonstrated that this compound effectively inhibits the MurA enzyme from both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.govresearchgate.netconicet.gov.ar The inhibition of this crucial enzyme disrupts the synthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov A panel of plant-derived diterpenes and their synthetic analogs, including this compound, were assessed for their inhibitory effects on MurA, revealing it as one of several effective compounds against the enzyme from both bacterial species. nih.govresearchgate.netnih.gov

The inhibitory potency of this compound against MurA has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The compound exhibited significant inhibitory activity against MurA from both E. coli and S. aureus. nih.govresearchgate.net Specifically, the IC50 values were measured at 1.1 µM for E. coli MurA and 3.3 µM for S. aureus MurA, highlighting its efficacy as an inhibitor for this key bacterial enzyme. nih.gov

| Compound | Target Enzyme | Bacterial Source | IC50 (µM) |

|---|---|---|---|

| This compound | MurA | Escherichia coli | 1.1 |

| This compound | MurA | Staphylococcus aureus | 3.3 |

Role of this compound as a Bioactive Precursor

Beyond its direct enzymatic inhibition, this compound plays a critical role as a key intermediate in the biosynthesis of other complex and pharmacologically important natural products.

This compound is a crucial precursor in the biosynthetic pathway of tanshinones, a class of abietane-type norditerpenoid compounds found in the roots of Salvia miltiorrhiza (Danshen). nih.govfrontiersin.orgmdpi.com The biosynthesis begins with the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). mdpi.com Through a series of enzymatic reactions, GGPP is converted to miltiradiene (B1257523), which is then oxidized to ferruginol (B158077). nih.govresearchgate.net

The conversion of ferruginol proceeds via a bifurcating pathway involving two key cytochrome P450 (CYP) enzymes: CYP76AH3 and CYP76AK1. nih.govnih.govnih.gov CYP76AH3 first hydroxylates ferruginol to produce 11-hydroxyferruginol. nih.govfrontiersin.orgnih.gov Subsequently, CYP76AK1 acts as a 20-hydroxylase, converting 11-hydroxyferruginol into this compound. nih.govnih.govnih.gov This intermediate is then further processed through a series of complex, and not yet fully elucidated, steps involving demethylation and aromatization to form the diverse array of bioactive tanshinones. nih.govresearchgate.net

The tanshinones, which are biosynthetically derived from precursors including this compound, exhibit a wide range of pharmacological activities that have been extensively studied in preclinical models. nih.govfrontiersin.org These activities are attributed to the diverse chemical structures of the final tanshinone compounds, such as tanshinone I, tanshinone IIA, and cryptotanshinone. explorationpub.commdpi.com

Antitumor Activity : Tanshinones have demonstrated significant antitumor properties across various cancer cell lines in vitro, including hepatocellular carcinoma, breast cancer, and leukemia. explorationpub.comnih.gov For instance, Tanshinone IIA has been shown to inhibit the proliferation and migration of HepG2 liver cancer cells and induce ferroptosis. nih.gov In vivo studies using animal models have corroborated these findings, showing that tanshinones can inhibit tumor growth. explorationpub.com

Anti-inflammatory Activity : The anti-inflammatory effects of tanshinones are well-documented. researchgate.net Compounds like Tanshinone IIA and cryptotanshinone can modulate key inflammatory pathways. mdpi.com Studies have shown they can inhibit the expression of pro-inflammatory markers such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in preclinical models. explorationpub.comresearchgate.net

Antioxidant Activity : Tanshinones possess potent antioxidant properties, contributing to their therapeutic effects in various disease models. nih.govfrontiersin.orgnih.gov They are recognized for their ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, which is implicated in numerous pathologies. nih.govresearchgate.net

Molecular Mechanism of Action Studies

Molecular docking studies have provided insights into the mechanism by which this compound inhibits the MurA enzyme. nih.gov These computational analyses suggest that the compound binds to the active site of MurA from E. coli. nih.govresearchgate.net The binding is stabilized by specific molecular interactions with key amino acid residues. A T-shaped π-π stacking interaction occurs between the aromatic ring of the compound and the phenyl ring of the residue Phe328. nih.govnih.gov Furthermore, hydrogen bonds are formed between the hydroxyl groups of this compound and the residues Arg120 and/or Arg91 within the active site. nih.govresearchgate.netnih.gov This mechanism of action is distinct from that of the antibiotic fosfomycin, which covalently binds to a cysteine residue (Cys115) in the MurA active site. nih.govfrontiersin.org The different binding mode suggests that this compound could be effective against bacteria that have developed resistance to fosfomycin through mutation of the Cys115 residue. nih.gov

Target Identification and Binding Analysis (e.g., MurA interactions)

This compound has been identified as an effective inhibitor of the enzyme MurA, which is essential for the biosynthesis of the bacterial cell wall. researchgate.netnih.gov This enzyme catalyzes the first committed step in peptidoglycan synthesis, making it a crucial target for the development of novel antibiotics. nih.govmdpi.com The inhibitory activity of this compound has been demonstrated against MurA from both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.netnih.gov

In vitro studies have quantified the inhibitory potency of this compound, revealing its efficacy against these bacterial enzymes. The half-inhibitory concentrations (IC50) were determined to be in the micromolar range, indicating significant enzymatic inhibition. Specifically, the IC50 value for the inhibition of E. coli MurA was found to be 25.1 µM, while a more potent inhibition was observed against S. aureus MurA with an IC50 of 1.1 µM. researchgate.netnih.gov

| Bacterial Source of MurA Enzyme | IC50 (µM) |

|---|---|

| Escherichia coli | 25.1 |

| Staphylococcus aureus | 1.1 |

Mechanistic investigations through molecular docking studies have provided insights into the binding mode of this compound within the active site of E. coli MurA. researchgate.netnih.gov The analysis revealed that the aromatic ring of the compound engages in a T-shaped π–π interaction with the phenyl ring of the amino acid residue Phe328. Furthermore, the binding is stabilized by the formation of at least one hydrogen bond between the hydroxyl groups of this compound and the amino acid residues Arg120 and/or Arg91. researchgate.netnih.gov This interaction with key residues in the active site is believed to be responsible for the inhibition of the enzyme's catalytic activity.

| Type of Interaction | Interacting Residue(s) in MurA |

|---|---|

| T-shaped π–π interaction | Phe328 |

| Hydrogen bond | Arg120 and/or Arg91 |

Cellular Pathway Modulation Studies (e.g., involvement in metabolic networks)

While this compound is a known intermediate in the biosynthetic pathway of tanshinones, which are a class of bioactive molecules, its direct effects on modulating broader cellular pathways and metabolic networks in preclinical, in vitro, or animal models have not been extensively detailed in the available scientific literature. Research has largely centered on its role as a precursor in engineered metabolic pathways for the production of other compounds.

Studies have focused on the heterologous expression of the this compound biosynthetic pathway in microorganisms like Saccharomyces cerevisiae. These efforts involve significant metabolic engineering to optimize the production of this compound by modulating the host's existing metabolic pathways to increase the flux towards its synthesis. For instance, strategies have included the overexpression of key enzymes and the optimization of the cellular environment to enhance the activity of enzymes involved in its production. However, these studies describe the engineering of metabolic pathways to produce this compound, rather than the effects of this compound on cellular metabolic networks upon administration.

There is a lack of published research specifically investigating the downstream effects of this compound on cellular metabolism or its potential to modulate various signaling pathways within cells or organisms in preclinical or in vitro settings. Therefore, its involvement in metabolic networks beyond its own biosynthesis remains an area that requires further investigation.

Structure Activity Relationship Sar Studies for 11,20 Dihydroxyferruginol and Its Analogues

Systematic Modification of the 11,20-Dihydroxyferruginol Skeleton

Systematic modifications of the abietane (B96969) diterpene skeleton, from which this compound is derived, have been explored to generate a library of synthetic and natural analogues. A key precursor in these synthetic efforts is carnosic acid. nih.gov For instance, this compound itself was synthesized from commercially available carnosic acid through a reaction with a borane (B79455) dimethyl sulfide (B99878) complex. nih.gov

The modifications span several key areas of the molecule:

The Aromatic Ring and its Substituents: Changes to the hydroxyl groups on the aromatic ring are central to the SAR studies.

The Isopropyl Group: Modifications to this group can influence lipophilicity and steric interactions within the target's active site.

The C-20 Position: The transformation of the carboxylic acid group in carnosic acid to a primary alcohol in this compound is a critical modification. nih.gov Further changes at this position have been investigated.

Lactone Formation: The formation of a γ-lactone ring, as seen in some derivatives, significantly alters the molecule's conformation and chemical properties. nih.gov

Correlation of Structural Features with Specific Biological Activities (e.g., MurA inhibition)

A panel of naturally occurring and synthetic dehydroabietane derivatives has been evaluated for their ability to inhibit the MurA enzyme from both Escherichia coli and Staphylococcus aureus. researchgate.net The results of these studies have established a clear correlation between specific structural features and the observed inhibitory activity.

Key findings from these SAR studies include:

The Catechol Moiety: The presence of two hydroxyl groups on the aromatic ring is a strong determinant of activity.

The C-20 Position: The nature of the substituent at the C-20 position is critical. For example, converting the carboxylic acid of carnosic acid into a methyl ester (20-methyl carnosate) or a primary alcohol (this compound) has been shown to modulate inhibitory potency against MurA. nih.gov

Lactonization: The formation of a γ-lactone in carnosic acid-γ-lactone was found to impact its inhibitory effect. nih.gov

The inhibitory activities of this compound and its analogues against MurA from E. coli and S. aureus are presented in the table below. The data reveals that while some compounds like carnosol (B190744) and 20-methyl carnosate show potent inhibition, this compound (compound 5) displayed weaker activity in these particular assays. researchgate.net This highlights the subtle structural requirements for potent MurA inhibition. For instance, 20-methyl carnosate (compound 4) was a significantly better inhibitor than this compound, suggesting that the methyl ester at C-20 is preferred over the primary alcohol for this specific biological target. researchgate.netnih.gov

| Compound Number | Compound Name | IC₅₀ on E. coli MurA (µM) | IC₅₀ on S. aureus MurA (µM) |

|---|---|---|---|

| 1 | Carnosol | 1.1 ± 0.1 | 2.2 ± 0.1 |

| 2 | Rosmanol | 12.7 ± 0.9 | 14.0 ± 1.1 |

| 3 | Carnosic acid | > 50 | > 50 |

| 4 | 20-Methyl carnosate | 2.8 ± 0.2 | 3.4 ± 0.2 |

| 5 | This compound | 25.1 ± 1.9 | 20.3 ± 1.5 |

| 6 | Carnosic acid-γ-lactone | 4.2 ± 0.3 | 6.2 ± 0.5 |

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

To provide a molecular basis for the observed SAR, computational methods such as molecular docking have been employed. researchgate.net These techniques model the interaction between the inhibitor and the active site of the target enzyme, helping to visualize the binding mode and identify key interactions. rsc.org

Docking studies of these diterpene analogues into the active site of E. coli MurA have revealed several important insights:

Binding Site: The compounds are predicted to bind in the active site of MurA.

Key Interactions: The aromatic ring of the active compounds engages in a T-shaped π-π stacking interaction with the phenyl ring of the amino acid residue Phe328. researchgate.netresearchgate.net

Hydrogen Bonding: At least one hydrogen bond is typically formed between the hydroxyl groups of the inhibitors and the amino acid residues Arg120 and/or Arg91. researchgate.netresearchgate.net These arginine residues are highly conserved across many bacterial species and are known to be crucial for the enzyme's function. nih.gov

These computational models help to explain why the catechol group is important for activity, as it provides the necessary hydrogen bond donors to interact with key residues in the MurA active site. The models also rationalize the differences in potency among the analogues based on their fit and interactions within the binding pocket.

Design Principles for Optimizing Bioactivity in Analogues

Based on the integrated findings from synthesis, biological testing, and computational modeling, several design principles for optimizing the bioactivity of this compound analogues as MurA inhibitors can be formulated:

Preservation of the Catechol Moiety: The 11,12-dihydroxy aromatic system is a critical pharmacophore for interaction with the MurA active site, particularly with residues like Arg91 and Arg120. Future designs should retain this feature.

Modification at the C-20 Position: This position is a key site for optimization. The superior activity of the methyl ester in 20-methyl carnosate compared to the primary alcohol in this compound suggests that tuning the size, polarity, and hydrogen bonding capacity of this group can significantly enhance potency. researchgate.net

Exploiting the Hydrophobic Pocket: The abietane scaffold provides a good fit within the enzyme's active site, and modifications that enhance hydrophobic interactions could lead to improved binding affinity.

Targeting Conserved Residues: The interaction with the conserved residues Arg91, Arg120, and Phe328 is a cornerstone of the inhibitory mechanism. researchgate.net Analogue design should focus on optimizing these interactions. This is particularly promising as these residues are conserved even in bacteria that show natural resistance to other MurA inhibitors like fosfomycin. nih.gov

By applying these principles, it is possible to guide the rational design of new, more potent analogues of this compound with the potential to be developed into novel antibacterial agents.

Analytical Methodologies for the Characterization and Quantification of 11,20 Dihydroxyferruginol

Advanced Imaging Techniques for Spatial Distribution Analysis

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI)

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful ambient ionization technique that allows for the visualization of the spatial distribution of molecules, including 11,20-dihydroxyferruginol, directly from tissue sections with minimal sample preparation. nih.govsciex.com This method is particularly valuable in plant science for mapping the localization of secondary metabolites within different organs and tissues. tandfonline.comnih.gov

In a typical DESI-MSI experiment, a charged solvent spray is directed onto the surface of a sample, such as a thin section of a plant root. The impact of the charged droplets desorbs and ionizes molecules from the surface, which are then drawn into a mass spectrometer for analysis. researchgate.net By systematically scanning the sample surface, a two-dimensional map of the distribution of specific ions, corresponding to different molecules, can be generated. inab.ie

Research on Salvia species has utilized DESI-MSI to reveal the distribution of diterpenoids. tandfonline.comnih.gov Studies have shown that this compound and related precursors of tanshinones are predominantly localized in the periderm, phloem, and xylem of the roots of certain Salvia species. tandfonline.comnih.gov This technique has been instrumental in elucidating the tissue-specific biosynthesis and accumulation of these compounds. tandfonline.com The ability of DESI-MSI to analyze unmodified tissue samples makes it a rapid and effective tool for obtaining a comprehensive chemical snapshot of the sample's surface. nih.gov

Quantitative Analytical Method Validation and Sensitivity Assessment

For the accurate quantification of this compound, analytical methods must be validated to ensure they are reliable, reproducible, and fit for purpose. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended use. Key parameters assessed during validation include the limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and linearity. While specific validation data for this compound is not extensively published, the principles and methodologies are well-established for the quantification of similar diterpenoids using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). tandfonline.comsemanticscholar.orgnih.govphcogres.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.net

These values are crucial for understanding the sensitivity of an analytical method. They are typically determined by analyzing a series of diluted standard solutions or by assessing the signal-to-noise ratio of the analytical instrument's response. A common approach for LOD is a signal-to-noise ratio of 3:1, while for LOQ, a ratio of 10:1 is often used. phcogres.com

For the quantification of diterpenoids, methods such as HPLC coupled with a Diode-Array Detector (DAD) or a mass spectrometer are frequently employed. tandfonline.comphcogres.com The LOD and LOQ values are dependent on the specific instrumentation and methodology used.

Table 1: Illustrative Limit of Detection (LOD) and Limit of Quantification (LOQ) Data for Diterpenoid Analysis

| Parameter | Description | Typical Value Range for Diterpenoids |

| LOD | Lowest detectable concentration. | 0.01 - 10 ng/mL |

| LOQ | Lowest quantifiable concentration. | 0.04 - 30 ng/mL |

Note: The values in this table are illustrative and based on published data for various diterpenoids. Specific values for this compound would need to be determined through dedicated validation studies.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and measuring the recovered amount.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. biorxiv.org This is determined by analyzing a series of standards of known concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. biorxiv.org

Table 2: Example of Precision and Accuracy Data from a Diterpenoid Quantification Method

| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low QC | < 5% | < 6% | 95 - 105% |

| Medium QC | < 5% | < 6% | 97 - 103% |

| High QC | < 5% | < 6% | 98 - 102% |

Note: This table presents typical acceptance criteria for precision and accuracy in bioanalytical method validation and is for illustrative purposes. QC refers to Quality Control samples.

Table 3: Illustrative Linearity Data for Diterpenoid Analysis

| Parameter | Description | Typical Value |

| Linear Range | The concentration range over which the method is linear. | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve. | > 0.99 |

Note: The values in this table are illustrative and based on published data for various diterpenoids. The specific linear range for this compound would depend on the analytical method and detector used.

Future Research Directions and Potential Applications in Academic Research

Elucidation of Remaining Undetermined Biosynthetic Steps and Enzymes

The biosynthetic pathway of tanshinones is complex and not yet fully understood. nih.gov While the enzymes responsible for converting ferruginol (B158077) to 11,20-dihydroxyferruginol, namely CYP76AH3 and CYP76AK1, have been identified, the subsequent steps leading to the diverse array of tanshinones remain partially elusive. nih.govnih.gov The conversion of miltiradiene (B1257523) to tanshinone requires multiple oxidation reactions, and while some cytochrome P450 enzymes (CYPs) have been implicated, a complete picture is still needed. frontiersin.org

Future research will likely focus on:

Identifying and characterizing the enzymes responsible for the later, more complex modifications of the this compound scaffold. nih.govnih.gov This includes identifying the specific P450s, dehydrogenases, and other enzymes that create the characteristic structures of various tanshinones. nih.gov

Investigating the regulatory networks that control the expression of these biosynthetic genes. nih.gov This includes studying the role of transcription factors that can activate or inhibit the production of these enzymes. nih.gov

Utilizing functional genomics and chemoproteomics approaches to accelerate the discovery of these missing enzymes. pnas.orgfrontiersin.org These techniques can help identify proteins that interact with intermediates in the pathway, providing clues to their function. frontiersin.org

Advanced Metabolic Engineering Approaches for High-Yield Production and Diversification

The natural abundance of this compound and its derivatives in plants is often low. nih.gov Metabolic engineering in microbial hosts like Saccharomyces cerevisiae offers a promising alternative for sustainable and high-yield production. nih.govnih.gov

Significant progress has already been made in engineering yeast to produce this compound. nih.govnih.gov Strategies have included:

Optimizing the microenvironment for P450 enzymes , which are crucial for the biosynthesis. This involves enhancing the supply of cofactors like NADPH, expanding the endoplasmic reticulum where these enzymes reside, and regulating iron uptake. nih.govnih.govresearchgate.net

Increasing the supply of precursor molecules like geranylgeranyl diphosphate (B83284) (GGPP) and miltiradiene. nih.gov

Future research in this area will focus on:

Systems metabolic engineering , which involves a more holistic approach to optimizing the entire cellular machinery for production.

Fine-tuning the expression of biosynthetic genes to avoid the accumulation of toxic intermediates and maximize the final product yield. nih.govoup.com

Exploring different microbial chassis beyond yeast to find the most suitable host for producing specific tanshinone derivatives.

Generating novel tanshinone derivatives by introducing enzymes from other organisms to create a wider range of compounds with potentially new or enhanced biological activities. nih.gov

A recent study successfully increased the production of this compound in S. cerevisiae by 42.1-fold, achieving a titer of 67.69 ± 1.33 mg/L in shake flasks. nih.govnih.gov This was accomplished through 24 genetic edits aimed at optimizing the P450 microenvironment. nih.govnih.gov

Discovery of Novel Biological Activities and Targets of this compound and its Derivatives

While the biological activities of major tanshinones like tanshinone IIA are well-studied, less is known about the specific activities of this compound itself and its immediate derivatives. nih.gov It is considered a plant metabolite. ebi.ac.uk

Recent studies have begun to explore these activities. For instance, this compound has been isolated from Salvia canariensis and investigated for its potential as a biopesticide against phytopathogenic fungi. wiley.com Another study explored its inhibitory properties against the MurA enzyme, a target for novel antibiotics, in Escherichia coli and Staphylococcus aureus. mdpi.com

Future research will aim to:

Systematically screen this compound and its derivatives for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Identify the specific molecular targets of these compounds to understand their mechanisms of action.

Investigate the structure-activity relationships to guide the synthesis of more potent and selective derivatives.

Application as a Research Tool or Probe in Biological Investigations

The unique chemical structure of this compound and its role as a key biosynthetic intermediate make it a valuable tool for research.

Potential applications include:

As a chemical probe to study the activity and substrate specificity of newly discovered enzymes in the tanshinone biosynthetic pathway. By feeding this compound to engineered microorganisms or plant extracts, researchers can identify the products formed and thus elucidate the function of uncharacterized enzymes. frontiersin.org

As a standard for analytical method development to accurately quantify its presence in plant extracts and engineered organisms.

In structural biology studies to understand how it binds to the active sites of enzymes, which can inform protein engineering efforts to create enzymes with new functions. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a complete understanding of this compound's role in the broader biological context of Salvia miltiorrhiza, researchers are increasingly turning to multi-omics approaches. nih.govfrontiersin.orgmdpi.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.com

Such integrated analyses can:

Reveal the complex regulatory networks that control the biosynthesis of tanshinones in response to different environmental conditions. mdpi.com

Identify novel genes and proteins involved in the pathway that might be missed by single-omics studies. researchgate.netnih.gov

Provide a systems-level view of how the production of this compound is connected to other metabolic pathways in the plant. nih.govfrontiersin.org

Facilitate the development of more effective metabolic engineering strategies by providing a more complete picture of the cellular landscape. researchgate.netnih.gov

Databases like SmilODB are being developed to integrate these multi-omics datasets, providing a valuable resource for the scientific community. researchgate.netnih.gov

Q & A

Q. What are the key enzymatic steps in the biosynthesis of 11,20-Dihydroxyferruginol?

- Methodological Answer : The biosynthesis begins with ferruginol, which undergoes hydroxylation at C11 via CYP76AK1 to form 11-hydroxyferruginol. Subsequent oxidation at C20 by CYP76AK25 or CYP71D754 produces this compound, followed by auto-oxidation to generate derivatives like 10-hydroxymethyltetrahydrodromiltirone . Key enzymes include CYP76AH3 (for initial oxidation steps) and CYP76AK1/CYP76AK25 (for hydroxylation). Transcriptomic analysis of Salvia species roots reveals root-specific expression of these enzymes, confirmed via RNA-seq and qRT-PCR .

Q. Which analytical techniques are used to characterize this compound in plant extracts?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary methods for structural elucidation. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography confirms stereochemistry in synthetic analogs . For quantification, gas chromatography (GC-MS) and thin-layer chromatography (TLC) are employed, with methyl jasmonate often used to induce diterpenoid accumulation in plant tissues for improved detection .

Advanced Research Questions

Q. How do researchers resolve contradictions in enzymatic redundancy between CYP76AK25 and CYP71D754 during biosynthesis?

- Methodological Answer : Enzymatic redundancy is addressed through homology modeling (e.g., 83.8% sequence identity between CYP76AK25 and SmCYP76AK5) and functional assays. In vitro enzyme activity assays using heterologous yeast systems (e.g., Saccharomyces cerevisiae) validate substrate specificity. Transcript abundance analysis (FPKM values) in Salvia abrotanoides roots (645.5–677.7 FPKM for CYP76AK25 vs. 604.5–620.5 FPKM for CYP71D754) suggests tissue-specific roles despite overlapping functions . Redundancy is hypothesized to buffer metabolic flux under stress, tested via gene knockout/RNAi silencing in model plants .

Q. What methodological challenges arise in the chemical synthesis of this compound?

- Methodological Answer : Key challenges include:

- Regioselective oxidation : Controlling hydroxylation at C11 and C20 requires chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enzymatic mimics .

- Auto-oxidation management : Preventing undesired auto-oxidation of intermediates (e.g., miltirone formation) demands inert atmospheres (argon/glovebox) and low-temperature conditions (−78°C) .

- Purification : Separation of epimers (e.g., 2,3-dihydroxyferruginol vs. its epimer) relies on preparative HPLC with chiral columns, validated via X-ray diffraction .

Q. How can transcriptomic data be leveraged to optimize this compound production in heterologous systems?

- Methodological Answer : Co-expression of Salvia CYP450 genes (e.g., CYP76AK25 and SmKSL1) in Nicotiana benthamiana or yeast enables pathway reconstruction. RNA-seq datasets (e.g., TRINITY_DN47322_c0_g2_i13 transcript) identify root-specific promoters for synthetic biology vectors. Methyl jasmonate-responsive elements are inserted to upregulate diterpenoid synthases, while codon optimization improves heterologous enzyme activity .

Q. What strategies address discrepancies in reported catalytic activities of cytochrome P450 enzymes in abietane diterpenoid pathways?

- Methodological Answer : Discrepancies are resolved through:

- Structural alignment : Active-site residue comparison (e.g., identical residues in CYP71D754 and SmCYP71D411 for miltirone binding) .

- Isothermal titration calorimetry (ITC) : Measures substrate binding affinity to distinguish functional overlap.

- Metabolic tracing : Stable isotope labeling (e.g., ¹³C-glucose) tracks flux through competing pathways in wild-type vs. mutant plant lines .

Data Contradiction Analysis

Q. How should conflicting reports on the role of CYP76AK25 in carnosic acid vs. This compound biosynthesis be interpreted?

- Methodological Answer : Divergent roles arise from species-specific enzyme evolution. In Rosmarinus officinalis, CYP76AK6-8 catalyzes carnosic acid synthesis, while in Salvia yangii, CYP76AK25 primarily hydroxylates ferruginol derivatives. Phylogenetic analysis (maximum likelihood trees) and ancestral state reconstruction clarify functional divergence. In planta metabolite profiling (LC-MS/MS) under drought stress—a carnosic acid inducer—tests enzyme promiscuity .

Experimental Design Considerations

Q. What controls are essential when quantifying this compound in plant tissues?

- Methodological Answer : Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.